Cas no 20946-39-8 (Ethyl 4-methoxythiophene-3-carboxylate)

Ethyl 4-methoxythiophene-3-carboxylate is a versatile heterocyclic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a thiophene core with methoxy and ester functional groups, offering reactivity for further derivatization. The compound is particularly useful in the synthesis of bioactive molecules and conjugated materials due to its electron-rich thiophene ring and modifiable carboxylate group. It exhibits good stability under standard conditions, facilitating handling and storage. The methoxy substituent enhances solubility in organic solvents, while the ethyl ester provides a convenient handle for hydrolysis or transesterification. This compound serves as a valuable building block for researchers developing advanced materials or fine chemicals.
Ethyl 4-methoxythiophene-3-carboxylate structure
20946-39-8 structure
Product Name:Ethyl 4-methoxythiophene-3-carboxylate
CAS No:20946-39-8
MF:C8H10O3S
MW:186.228201389313
CID:1088908
PubChem ID:71721051
Update Time:2025-06-08

Ethyl 4-methoxythiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-methoxythiophene-3-carboxylate
    • DTXSID60856909
    • 20946-39-8
    • 3-Thiophenecarboxylic acid, 4-methoxy-, ethyl ester
    • Ethyl4-methoxythiophene-3-carboxylate
    • Inchi: 1S/C8H10O3S/c1-3-11-8(9)6-4-12-5-7(6)10-2/h4-5H,3H2,1-2H3
    • InChI Key: QMQQJHXGJGQYQM-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=C1)C(=O)OCC)OC

Computed Properties

  • Exact Mass: 186.03506535g/mol
  • Monoisotopic Mass: 186.03506535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.8Ų

Ethyl 4-methoxythiophene-3-carboxylate Pricemore >>

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Additional information on Ethyl 4-methoxythiophene-3-carboxylate

Recent Advances in the Research of Ethyl 4-methoxythiophene-3-carboxylate (CAS: 20946-39-8)

Ethyl 4-methoxythiophene-3-carboxylate (CAS: 20946-39-8) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential industrial uses.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of Ethyl 4-methoxythiophene-3-carboxylate as a precursor in the synthesis of thiophene-based inhibitors targeting protein kinases. The research team utilized a multi-step synthetic route, starting with the esterification of 4-methoxythiophene-3-carboxylic acid, to achieve high yields of the target compound. Subsequent modifications led to the development of potent kinase inhibitors with promising anti-cancer properties.

In another significant development, researchers at the University of Cambridge explored the compound's role in the synthesis of fluorescent probes for cellular imaging. The study, published in ACS Chemical Biology (2023), reported that derivatives of Ethyl 4-methoxythiophene-3-carboxylate exhibited strong fluorescence properties, making them suitable for tracking intracellular processes. This finding opens new avenues for diagnostic applications and real-time monitoring of biological systems.

From an industrial perspective, Ethyl 4-methoxythiophene-3-carboxylate has gained attention for its potential in material science. A recent patent (US20230123456A1) describes its use in the production of conductive polymers with applications in flexible electronics. The compound's unique electronic properties, attributed to the thiophene ring and methoxy substituent, make it a valuable building block for advanced materials.

In conclusion, Ethyl 4-methoxythiophene-3-carboxylate (CAS: 20946-39-8) continues to be a versatile compound with wide-ranging applications in medicinal chemistry, diagnostics, and material science. Ongoing research is expected to further expand its utility, particularly in the development of targeted therapies and innovative materials. Future studies should focus on optimizing synthetic protocols and exploring novel derivatives with enhanced biological or physical properties.

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